1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
Description
Introduction
Overview of 1H-Pyrrolo[2,3-B]pyridine, 5-Bromo-4-Chloro-1-(Phenylsulfonyl)-
The compound is a heterocyclic aromatic molecule featuring a pyrrolo[2,3-B]pyridine core fused with a pyrrole and pyridine ring. Key substituents include:
- Bromine at position 5
- Chlorine at position 4
- Phenylsulfonyl group at position 1
Its molecular formula is C₁₃H₈BrClN₂O₂S , with a molecular weight of 371.64 g/mol . The structure is stabilized by aromatic conjugation and electron-withdrawing effects from the sulfonyl group.
Key Structural Features
| Feature | Position | Role in Reactivity/Activity |
|---|---|---|
| Pyrrolo[2,3-B]pyridine core | Central | Scaffold for bioactivity |
| Bromine (Br) | C5 | Electrophilic site for substitution |
| Chlorine (Cl) | C4 | Modulates electronic effects |
| Phenylsulfonyl (SO₂Ph) | N1 | Directs regioselectivity in reactions |
Historical Context and Discovery
While specific historical data on this compound’s discovery are limited, its development aligns with broader research into pyrrolopyridine derivatives . Early studies focused on synthesizing pyrrolo[2,3-B]pyridines via methods such as Madelung synthesis and Fischer indole synthesis , which later evolved to include halogenation and sulfonylation steps. The introduction of bromine and chlorine substituents reflects efforts to enhance reactivity for medicinal applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFHHBKLYJQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Common Reagents and Conditions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, synthetic routes, and applications.
Substituent Position and Electronic Effects
Key Comparisons :
Analysis :
- Electron-Withdrawing vs. Electron-Donating Groups: The N1-phenylsulfonyl group in the target compound (vs. benzyl or methyl in others) increases electrophilicity, facilitating nucleophilic substitution reactions .
Yield and Purity :
- The target compound achieves 99% purity under industrial conditions, surpassing analogs like compound 22 (75% yield, purity unspecified) .
Biological Activity
The compound 5-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 876343-81-6) is a member of the pyrrolopyridine class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈BrClN₂O₂S |
| Molecular Weight | 371.64 g/mol |
| CAS Number | 876343-81-6 |
| Purity | >98% |
| Storage Conditions | Inert atmosphere, 2-8°C |
1H-Pyrrolo[2,3-b]pyridine derivatives are known to interact with various biological targets, including enzymes and receptors. The specific compound under consideration has been studied for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4B. PDE inhibitors have therapeutic potential in treating inflammatory diseases and neurodegenerative conditions due to their ability to modulate cyclic nucleotide levels within cells.
Pharmacological Studies
A series of studies have evaluated the biological activity of related pyrrolo[2,3-b]pyridine compounds:
- PDE Inhibition : Compound 11h , a derivative of pyrrolo[2,3-b]pyridine, exhibited significant inhibition of PDE4B with an IC50 value of approximately 0.8 μM. This suggests that the structural features of pyrrolo[2,3-b]pyridine can be optimized for enhanced selectivity and potency against specific PDE isoforms .
- Anti-inflammatory Effects : In vitro studies demonstrated that derivatives could inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharides . This indicates potential applications in treating conditions characterized by excessive inflammation.
- CNS Activity : The compound has also been tested against a panel of central nervous system (CNS) receptors. While it showed weak activity against certain targets (e.g., σ2 receptor), its selectivity profile indicates it may be suitable for further development in CNS-related disorders .
Case Study 1: PDE4B Inhibition and Anti-inflammatory Activity
In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, one compound was identified as a selective PDE4B inhibitor with notable anti-inflammatory properties. The study reported:
- Inhibition Results : The compound significantly reduced TNF-α levels in macrophages by approximately 60% when stimulated with pro-inflammatory agents.
- Selectivity Profile : It demonstrated minimal activity against other PDE isoforms (PDE4D), highlighting its potential for reduced side effects compared to non-selective inhibitors .
Case Study 2: CNS Receptor Interaction
Another investigation focused on the interaction of this class of compounds with CNS receptors:
- Receptor Testing : The compound was subjected to screening against a range of CNS targets.
- Findings : While it did not exhibit strong activity across the board, it showed some inhibition at the 5-HT2C receptor (59% inhibition) and σ2 receptor (70% inhibition), suggesting potential for mood disorders or other CNS applications .
Scientific Research Applications
Biological Activities
The compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 . This inhibition suggests potential applications in drug metabolism studies and the development of pharmaceuticals that require modulation of metabolic pathways.
Anticancer Activity
Research indicates that pyrrolopyridines have shown promise in anticancer studies due to their ability to inhibit specific kinases involved in cancer cell proliferation . The presence of bromine and chlorine substituents may enhance the compound's activity against various cancer types by improving its binding affinity to target proteins.
Antimicrobial Properties
Preliminary studies suggest that compounds within the pyrrolopyridine family exhibit antimicrobial properties. This may open avenues for developing new antibiotics or antifungal agents .
Applications in Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine derivatives are being explored for their potential as drug candidates in treating various diseases, including cancer and infectious diseases. The unique structure allows for modifications that can enhance efficacy and selectivity.
Drug Development
The compound's ability to inhibit CYP1A2 positions it as a candidate for drug development aimed at diseases where this enzyme plays a critical role in drug metabolism . Moreover, its structural characteristics can be leveraged to design novel inhibitors targeting other kinases involved in disease pathways.
Materials Science Applications
Beyond medicinal chemistry, this compound can also find applications in materials science, particularly in the development of organic electronic materials and sensors due to its unique electronic properties.
Organic Electronics
The electronic properties of pyrrolopyridine derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films can enhance device performance .
Case Study 1: Anticancer Research
In a study published by the Journal of Medicinal Chemistry, derivatives of pyrrolopyridine were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results demonstrated significant cytotoxic effects, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrrolopyridine derivatives showed promising results against resistant strains of bacteria. The study highlighted the need for further research into the mechanisms behind this activity and potential clinical applications .
Preparation Methods
Halogenation of the Pyridine Ring
Electrophilic halogenation is critical for introducing bromine and chlorine at positions 5 and 4, respectively.
- Bromination :
- Reagents : Bromine (Br₂) in chloroform or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in carbon tetrachloride.
- Conditions :
- Regioselectivity : Bromination at position 5 is favored due to the electron-deficient nature of the pyridine ring and steric accessibility.
- Chlorination :
- Reagents : N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
- Conditions :
- Regioselectivity : Chlorination at position 4 is directed by the adjacent bromine substituent or through radical pathways.
Sulfonylation of the Pyrrole Nitrogen
Protection of the NH group via sulfonylation is performed post-halogenation to avoid deactivation of the ring.
- Reagents : Phenylsulfonyl chloride (PhSO₂Cl).
- Conditions :
- Yield : 70–85%.
Synthetic Routes and Optimization
Route 1: Sequential Halogenation Followed by Sulfonylation
- Starting Material : 1H-pyrrolo[2,3-b]pyridine.
- Chlorination :
- Bromination :
- Sulfonylation :
Route 2: Directed Ortho-Metalation
- Starting Material : 1H-pyrrolo[2,3-b]pyridine.
- Lithiation :
- LDA (-78°C, THF) selectively deprotonates position 4.
- Chlorination :
- Quench with ClSiMe₃ → 4-chloro-1H-pyrrolo[2,3-b]pyridine .
- Bromination :
- NBS in CCl₄/AIBN → 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine .
- Sulfonylation : As in Route 1.
Reaction Optimization and Critical Parameters
Analytical Validation
Industrial Scalability Considerations
- Continuous Flow Halogenation : Reduces reaction time and improves safety.
- Catalyst Recycling : Pd-based catalysts in Suzuki couplings (if intermediate steps require arylations).
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for introducing sulfonyl and halogen substituents to the pyrrolo[2,3-b]pyridine core?
- Methodology : The phenylsulfonyl group is typically introduced via sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF). Halogens like bromine and chlorine are added sequentially via electrophilic substitution or cross-coupling. For example, 5-bromo-4-chloro derivatives can be synthesized by bromination of a 4-chloro precursor using NBS (N-bromosuccinimide) in DMF .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | PhSO₂Cl, NaH, THF, 0°C → RT | 75% | 98% |
| Bromination | NBS, DMF, 60°C | 68% | 97% |
Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold be achieved?
- Methodology : Regioselectivity is controlled by electronic and steric factors. Nitration at position 3 (via mixed HNO₃/H₂SO₄) precedes halogenation due to the directing effects of the nitro group. Subsequent Suzuki-Miyaura couplings at position 5 (using arylboronic acids and Pd catalysts) are common .
- Example : 5-Bromo-4-chloro-3-nitro derivatives undergo cross-coupling with 4-trifluoromethylphenylboronic acid (K₂CO₃, Pd(PPh₃)₄, DMF/H₂O) to yield 87% product .
Q. What analytical techniques are critical for structural confirmation?
- Methodology : Use NMR to verify substituent positions (e.g., downfield shifts for sulfonyl groups at δ 7.5–8.5 ppm) and NMR for carbonyl/carbonitrile signals. Mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>95%) .
Advanced Research Questions
Q. How do steric and electronic effects influence cross-coupling reactions with 5-bromo-4-chloro derivatives?
- Methodology : Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce coupling efficiency due to steric hindrance. Electron-withdrawing groups (e.g., -CF₃) enhance reactivity in Suzuki-Miyaura couplings. For example:
| Boronic Acid | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-CF₃-C₆H₄B(OH)₂ | 87 | 12 |
| 3,4-(OMe)₂C₆H₃B(OH)₂ | 36 | 24 |
- Contradiction Analysis : Lower yields with methoxy groups suggest competing side reactions (e.g., protodeboronation). Optimize using milder bases (K₃PO₄ instead of K₂CO₃) .
Q. What strategies mitigate competing side reactions during Sonogashira couplings on the pyrrolo[2,3-b]pyridine core?
- Methodology : Use PdCl₂(PPh₃)₂/CuI catalysts with Et₃N as a base to suppress alkyne homocoupling. For example, coupling 5-bromo-3-iodo derivatives with phenylacetylene yields 51% product vs. <20% without optimized conditions .
- Key Variables :
- Temperature: 60–80°C prevents iodide leaching.
- Solvent: THF > DMF due to better Pd stability.
Q. How can computational methods (e.g., DFT) predict reactivity in sulfonylated pyrrolopyridines?
- Methodology : Quantum chemical calculations (e.g., ICReDD’s reaction path search) model transition states to identify favorable sites for electrophilic attack. For instance, sulfonyl groups increase electron density at position 5, favoring bromination .
Data Contradiction Analysis
Q. Why do reported yields for similar Suzuki couplings vary widely (36–94%)?
- Resolution : Variability arises from substrate purity, catalyst loading (0.5–5 mol% Pd), and solvent choice. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
